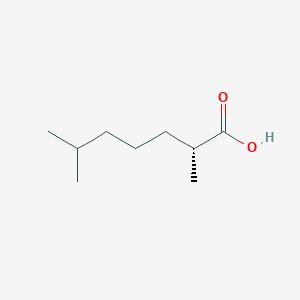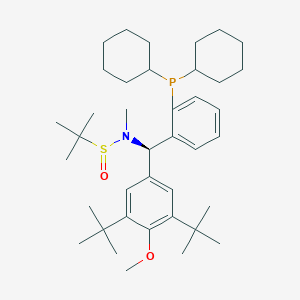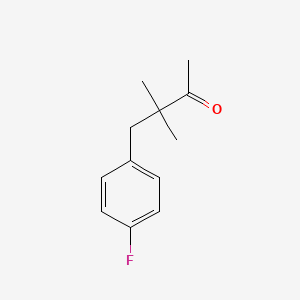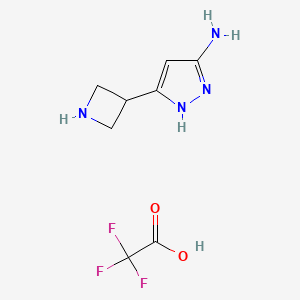
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate is a compound that combines the structural features of azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetate group enhances its chemical stability and solubility, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The azetidine and pyrazole rings are coupled using Suzuki–Miyaura cross-coupling reactions with boronic acids.
Introduction of Trifluoroacetate Group: The trifluoroacetate group is introduced through the reaction with trifluoroacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine-pyrazole derivatives.
科学的研究の応用
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 3-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetate
- 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
Uniqueness
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate stands out due to its unique combination of azetidine and pyrazole rings, along with the trifluoroacetate group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C8H11F3N4O2 |
|---|---|
分子量 |
252.19 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-1H-pyrazol-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-6-1-5(9-10-6)4-2-8-3-4;3-2(4,5)1(6)7/h1,4,8H,2-3H2,(H3,7,9,10);(H,6,7) |
InChIキー |
BLSBRQYOAMQVEF-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=NN2)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



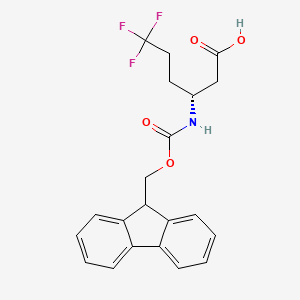

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


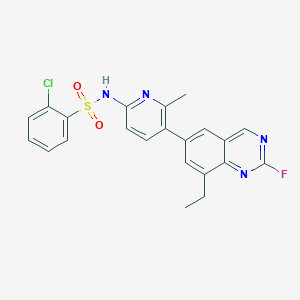
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
